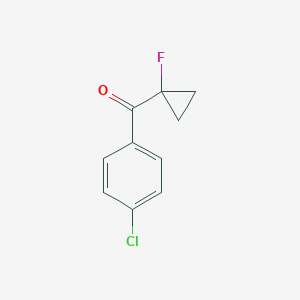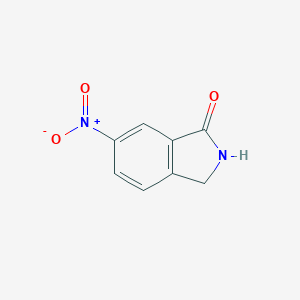
(2S)-2-bromo-1-phenylpropan-1-one
Übersicht
Beschreibung
(2S)-2-bromo-1-phenylpropan-1-one is a chemical compound that is widely used in scientific research applications. It is commonly known as Bromo-Propanone and is a versatile reagent that is used in the synthesis of various organic compounds.
Wirkmechanismus
((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one acts as an electrophile in various reactions due to the presence of a bromine atom. It can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. It can also undergo cross-coupling reactions with various organometallic reagents such as Grignard reagents and organolithium reagents.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one. However, it is known to be a toxic compound and should be handled with care. It can cause skin irritation, eye irritation, and respiratory tract irritation upon exposure.
Vorteile Und Einschränkungen Für Laborexperimente
((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one has several advantages for lab experiments. It is a readily available reagent that is relatively easy to synthesize. It is also a versatile reagent that can be used in various reactions. However, it has limitations in terms of its toxicity and potential health hazards. It should be handled with care and disposed of properly.
Zukünftige Richtungen
There are several future directions for research involving ((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one. One potential direction is the development of new synthetic methodologies using this reagent. Another potential direction is the synthesis of new pharmaceuticals and natural products using ((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one as a building block. Additionally, the development of new chiral ligands for asymmetric catalysis using ((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one is another potential direction for research.
Wissenschaftliche Forschungsanwendungen
((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one is widely used in scientific research applications. It is a versatile reagent that is used in the synthesis of various organic compounds such as amino acids, peptides, and heterocycles. It can also be used as a building block in the synthesis of pharmaceuticals and natural products. Additionally, it is used as a reagent in the synthesis of chiral ligands for asymmetric catalysis.
Eigenschaften
CAS-Nummer |
100679-76-3 |
|---|---|
Molekularformel |
C9H9BrO |
Molekulargewicht |
213.07 g/mol |
IUPAC-Name |
(2S)-2-bromo-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1 |
InChI-Schlüssel |
WPDWOCRJBPXJFM-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)C1=CC=CC=C1)Br |
SMILES |
CC(C(=O)C1=CC=CC=C1)Br |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)Br |
Synonyme |
1-Propanone, 2-bromo-1-phenyl-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)

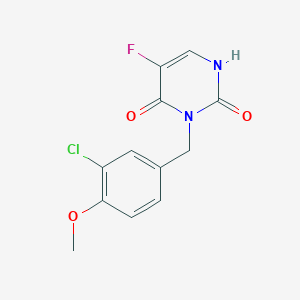
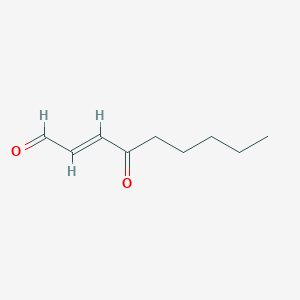
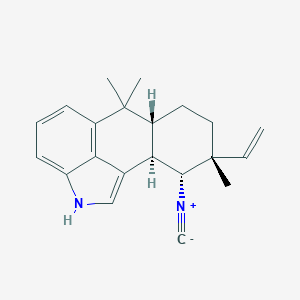
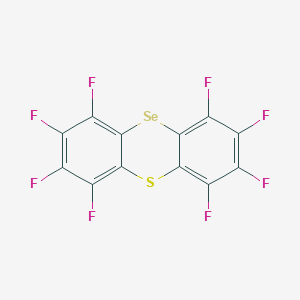

![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)




